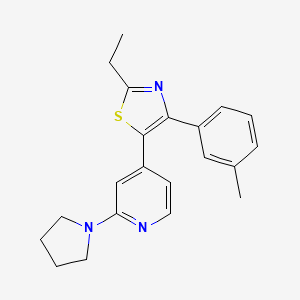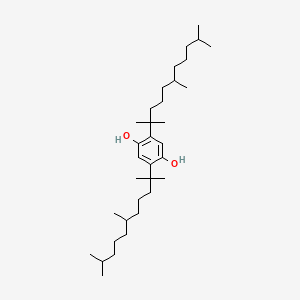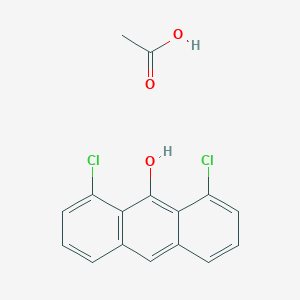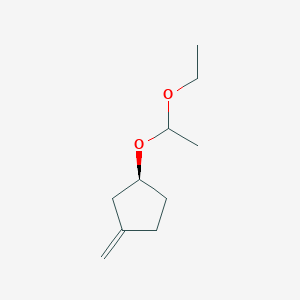
Tris(1-propoxyethyl) benzene-1,3,5-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(1-propoxyethyl) benzene-1,3,5-tricarboxylate is an organic compound characterized by a benzene ring substituted with three 1-propoxyethyl groups at the 1, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(1-propoxyethyl) benzene-1,3,5-tricarboxylate typically involves the esterification of benzene-1,3,5-tricarboxylic acid with 1-propoxyethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tris(1-propoxyethyl) benzene-1,3,5-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include benzene-1,3,5-tricarboxylic acid, benzene-1,3,5-tricarboxylate esters with different substituents, and benzene-1,3,5-tricarboxylate alcohols .
Scientific Research Applications
Tris(1-propoxyethyl) benzene-1,3,5-tricarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which Tris(1-propoxyethyl) benzene-1,3,5-tricarboxylate exerts its effects is primarily through its ability to form stable complexes and frameworks. The ester groups facilitate interactions with various molecular targets, enabling the compound to participate in supramolecular assemblies and catalysis. The benzene ring provides structural rigidity, while the propoxyethyl groups offer flexibility and functionalization potential .
Comparison with Similar Compounds
Similar Compounds
Tris(1-imidazolyl)benzene: Used in the synthesis of coordination polymers with selective adsorption properties.
Tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate: Serves as a curing agent for polyester powder coatings.
1,3,5-Triscarboxyphenylethynylbenzene: Employed in the creation of MOFs with ultra-high porosity.
Uniqueness
Tris(1-propoxyethyl) benzene-1,3,5-tricarboxylate stands out due to its unique combination of ester and propoxyethyl groups, which provide both stability and functionalization versatility. This makes it particularly valuable in applications requiring precise molecular interactions and structural integrity .
Properties
CAS No. |
221640-97-7 |
|---|---|
Molecular Formula |
C24H36O9 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
tris(1-propoxyethyl) benzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C24H36O9/c1-7-10-28-16(4)31-22(25)19-13-20(23(26)32-17(5)29-11-8-2)15-21(14-19)24(27)33-18(6)30-12-9-3/h13-18H,7-12H2,1-6H3 |
InChI Key |
FOVJRNXVTBHEPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C)OC(=O)C1=CC(=CC(=C1)C(=O)OC(C)OCCC)C(=O)OC(C)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[7-(4,5-Dihydro-1,3-oxazol-2-yl)heptyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14234815.png)
![9-[2-(Hydroxymethyl)phenyl]-3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol](/img/structure/B14234830.png)



![3-Amino-N-[(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-yl]-4-hydroxybenzamide](/img/structure/B14234861.png)
![3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14234874.png)
![Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)-](/img/structure/B14234886.png)
![2,4-Methano-1h-furo[3,4-b]pyrrole](/img/structure/B14234891.png)




